molecular formula C9H18O4 B1245432 Dipropyleneglycol methyl ether acetate CAS No. 88917-22-0

Dipropyleneglycol methyl ether acetate

Cat. No.: B1245432
CAS No.: 88917-22-0
M. Wt: 190.24 g/mol
InChI Key: LAVARTIQQDZFNT-UHFFFAOYSA-N
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Description

Dipropyleneglycol methyl ether acetate, also known as 3-(3-methoxypropoxy)propyl acetate, is a versatile organic solvent extensively employed in various industrial applications. It is a clear, colorless liquid with a mild, fruity odor. This compound is particularly valued for its excellent solvency properties, making it a preferred choice in coatings, inks, and cleaning agents .

Mechanism of Action

Target of Action

Dipropyleneglycol Methyl Ether Acetate (DPMA), also known as 1-(1-methoxypropan-2-yloxy)propan-2-yl Acetate, is primarily used as a solvent in various industrial and commercial applications . Its primary targets are therefore the substances it is intended to dissolve or interact with, such as in coatings, silkscreening inks , and the preparation of electrically conductive adhesives .

Mode of Action

DPMA acts by dissolving or interacting with its targets to facilitate processes like coating application or ink dispersion . It is also used as a cleaning agent . In vivo, DPMA rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), thus, the in vivo effects of DPMA are expected to be the same as those of DPM .

Biochemical Pathways

For example, in the preparation of electrically conductive adhesives, DPMA can help ensure the even distribution and bonding of conductive particles .

Pharmacokinetics

It is known that dpma rapidly hydrolyzes to dpm in vivo .

Result of Action

The primary result of DPMA’s action is the successful dissolution or dispersion of target substances in various applications. This can result in more effective coatings, better quality inks, and more reliable adhesives .

Action Environment

The efficacy and stability of DPMA can be influenced by various environmental factors. For example, its evaporation rate can affect its performance as a solvent . Additionally, it may react violently with strong oxidizing agents and generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents .

Biochemical Analysis

Biochemical Properties

Dipropyleneglycol methyl ether acetate plays a significant role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial in processes where the solubility of reactants is a limiting factor. For instance, this compound can enhance the activity of enzymes involved in organic synthesis by improving substrate availability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering membrane permeability and fluidity, which can impact signal transduction and metabolic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound may inhibit enzymes involved in lipid metabolism by binding to their active sites, thereby reducing their activity. Conversely, it can activate certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause central nervous system depression and liver changes in animal models . Threshold effects have been observed, indicating that there is a dosage level below which no significant adverse effects occur .

Metabolic Pathways

This compound is involved in metabolic pathways where it is rapidly hydrolyzed to dipropyleneglycol methyl ether and acetate in vivo . This hydrolysis is facilitated by esterases, which are enzymes that catalyze the breakdown of ester bonds. The resulting metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its distribution. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain cellular components .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity or function. For example, this compound may localize to the endoplasmic reticulum or mitochondria, affecting processes such as protein folding and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyleneglycol methyl ether acetate is typically synthesized through the esterification of dipropyleneglycol monomethyl ether with acetic acid. The reaction is catalyzed by a solid acid catalyst and conducted at temperatures ranging from 70 to 150 degrees Celsius. The water generated during the esterification is removed by azeotropic distillation, and the product is purified by distillation to obtain this compound .

Industrial Production Methods

In industrial settings, the continuous production of this compound is achieved using a fixed bed reactor. The process involves the esterification of dipropyleneglycol monomethyl ether with acetic acid in the presence of a solid acid catalyst. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified .

Scientific Research Applications

Dipropyleneglycol methyl ether acetate is widely used in scientific research due to its excellent solvency properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyleneglycol methyl ether acetate is unique due to its excellent solvency properties, which make it highly effective in dissolving both polar and nonpolar substances. Its ability to rapidly hydrolyze to dipropyleneglycol methyl ether in vivo also distinguishes it from other similar compounds .

Properties

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858784
Record name 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

212484-39-4, 88917-22-0
Record name 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212484-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PPG-2 methyl ether acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PPG-2 METHYL ETHER ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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